N,N-dimethylhydroxylamine; oxalic acid
CAS No.: 5725-99-5
Cat. No.: VC18761788
Molecular Formula: C4H9NO5
Molecular Weight: 151.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5725-99-5 |
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Molecular Formula | C4H9NO5 |
Molecular Weight | 151.12 g/mol |
IUPAC Name | N,N-dimethylhydroxylamine;oxalic acid |
Standard InChI | InChI=1S/C2H7NO.C2H2O4/c1-3(2)4;3-1(4)2(5)6/h4H,1-2H3;(H,3,4)(H,5,6) |
Standard InChI Key | ATRIOOADDSHXOS-UHFFFAOYSA-N |
Canonical SMILES | CN(C)O.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Composition
N,N-Dimethylhydroxylamine oxalic acid adduct is a salt with the molecular formula C₄H₉NO₅, derived from the combination of N,N-dimethylhydroxylamine (C₂H₇NO) and oxalic acid (C₂H₂O₄). The structure likely involves proton transfer from oxalic acid to the hydroxylamine group, forming an ionic pair. This configuration enhances the compound’s solubility in polar solvents and stabilizes it in acidic conditions, as evidenced by its application in nuclear fuel reprocessing streams .
Physical and Chemical Properties
Key physicochemical properties of the adduct include:
Property | Value |
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Molecular Weight | 151.118 g/mol |
Boiling Point | 365.1°C at 760 mmHg |
Flash Point | 188.8°C |
Density | Not explicitly reported |
Solubility | High in polar solvents |
The elevated boiling point suggests thermal stability, critical for high-temperature industrial processes. The flash point indicates flammability risks, necessitating storage away from ignition sources .
Analytical Characterization
Spectrophotometric Quantification
The adduct is quantified using a Fe³⁺/o-phenanthroline-based spectrophotometric method :
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Standard Curve Preparation: DMHAN standard solutions (0.05–0.20 mol/L) are mixed with Fe³⁺/o-phenanthroline in dilute HCl.
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Interference Removal: Samples containing Pu³⁺, methanol, formaldehyde, and methylhydrazine are extracted with TODGA (N,N,N,N-tetraoctyl-3-oxy-glutaramide) to isolate the adduct.
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Absorbance Measurement: Absorbance at 510 nm is measured, with a linear correlation (R² > 0.99) between concentration and signal.
This method achieves a relative standard deviation of <1% and a detection limit of 0.002 mol/L, making it suitable for trace analysis .
Interference Studies
Common byproducts in nuclear reprocessing—methanol, formaldehyde, methylamine, and ethanol—show no spectral interference at 510 nm. This selectivity ensures accurate adduct quantification even in complex matrices .
Industrial Applications
Nuclear Fuel Reprocessing
DMHAN’s primary role is the reduction of Pu(IV) to Pu(III) in the Purex process, facilitating uranium-plutonium separation. The oxalic acid adduct may stabilize DMHAN against oxidation or enhance its solubility in acidic media. For example, in simulated high-level liquid waste, DMHAN achieves >99% Pu(IV) reduction within 15 minutes at 40°C .
Challenges and Future Directions
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Stability Studies: Long-term stability under radiation and acidic conditions remains uncharacterized.
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Environmental Impact: Degradation pathways and ecotoxicity data are needed for risk assessments.
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Process Optimization: Scaling up production while minimizing oxalic acid waste requires innovation.
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